![molecular formula C16H15FN2O2S B2740117 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide CAS No. 954597-41-2](/img/structure/B2740117.png)
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide” is a chemical compound that has been mentioned in the context of STING-agonistic activity . It’s part of a series of benzo[b]thiophene-2-carboxamide derivatives .
Synthesis Analysis
The synthesis of similar thiophene 2-carboxamide derivatives involves a cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis
The molecular structure of “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide” is represented by the formula C11H8FNOS, and it has a molecular weight of 221.251 .Chemical Reactions Analysis
While specific chemical reactions involving “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide” are not mentioned in the sources, the synthesis process mentioned above involves a cyclization reaction .Scientific Research Applications
STING Agonists in Immunotherapy
The synthesized benzo[b]thiophene-2-carboxamide derivatives, including compounds 12d and 12e, exhibit marginal human STING-activating activities. Western blot analysis demonstrates that both 12d and 12e increase the phosphorylation of downstream signaling molecules (TBK1 and IRF3) of STING. The proposed binding mode of 12d/12e and STING protein involves canonical hydrogen bonds, π-π stacking interactions, and π-cation interactions with the CDN-binding domain of STING protein .
Antitumor Activity
Beyond immune responses against pathogen infections, STING activation induces the production of chemokines (CXCL10 and CCL5). These chemokines recruit natural killer (NK) cells and T cells, contributing to valid antitumor immunity. The benzo[b]thiophene-2-carboxamide derivatives may hold promise as potential antitumor agents .
Other Biological Activities
Thiophene derivatives, in general, exhibit diverse biological activities. While not specific to the compound , it’s worth noting that thiophene derivatives have shown antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor properties. Additionally, they find applications as inhibitors of metal corrosion and in material science (e.g., fabrication of light-emitting diodes) .
Cytotoxicity Activity
Although not directly related to the compound, thiazole derivatives (which share some similarities with thiophenes) have demonstrated cytotoxicity activity against human tumor cell lines. For instance, a specific thiazole compound exhibited potent effects on prostate cancer cells .
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, which stands for Stimulator of Interferon Genes, is an immune-associated protein that is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
The compound acts as an agonist to the STING protein . Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The proposed binding mode of the compound and STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)9-18-16(21)14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJLLCUYGBPCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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